3-{4-[(E)-{[4-(Nonyloxy)phenyl]methylidene}amino]phenyl}prop-2-enoic acid
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Overview
Description
3-{4-[(E)-{[4-(Nonyloxy)phenyl]methylidene}amino]phenyl}prop-2-enoic acid is a complex organic compound characterized by its unique structure, which includes a nonyloxy group, a phenylmethylideneamino group, and a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(E)-{[4-(Nonyloxy)phenyl]methylidene}amino]phenyl}prop-2-enoic acid typically involves multiple steps. One common method includes the condensation of 4-(nonyloxy)benzaldehyde with 4-aminobenzaldehyde to form the intermediate Schiff base. This intermediate is then subjected to a Knoevenagel condensation with malonic acid or its derivatives to yield the final product. The reaction conditions often involve the use of catalysts such as piperidine and solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(E)-{[4-(Nonyloxy)phenyl]methylidene}amino]phenyl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-{4-[(E)-{[4-(Nonyloxy)phenyl]methylidene}amino]phenyl}prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 3-{4-[(E)-{[4-(Nonyloxy)phenyl]methylidene}amino]phenyl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of its anti-inflammatory effects, the compound may modulate signaling pathways such as NF-κB or MAPK .
Comparison with Similar Compounds
Similar Compounds
4-(Nonyloxy)benzaldehyde: Shares the nonyloxy group but lacks the prop-2-enoic acid moiety.
4-Aminobenzaldehyde: Contains the amino group but does not have the nonyloxy or prop-2-enoic acid groups.
Cinnamic Acid Derivatives: Similar in structure due to the presence of the prop-2-enoic acid moiety.
Uniqueness
3-{4-[(E)-{[4-(Nonyloxy)phenyl]methylidene}amino]phenyl}prop-2-enoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
63210-40-2 |
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Molecular Formula |
C25H31NO3 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
3-[4-[(4-nonoxyphenyl)methylideneamino]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C25H31NO3/c1-2-3-4-5-6-7-8-19-29-24-16-11-22(12-17-24)20-26-23-14-9-21(10-15-23)13-18-25(27)28/h9-18,20H,2-8,19H2,1H3,(H,27,28) |
InChI Key |
XFQGMXMHDGLBBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C=CC(=O)O |
Origin of Product |
United States |
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